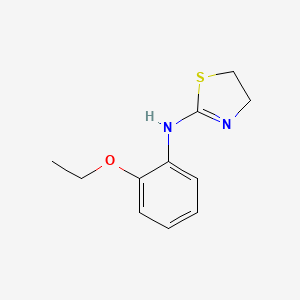
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Synthesis of Cyclopenta[b]pyrroles
Research by Ye et al. (2010) demonstrated the pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone leading to cyclopenta[b]pyrroles, a process that highlights the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures. This work emphasizes the potential of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide derivatives in facilitating novel synthetic routes for heterocyclic compounds, which are crucial in drug development and materials science Ye et al., 2010.
Antimicrobial and Anticancer Applications
The synthesis and computational studies of certain carboxamide derivatives have been investigated for their non-linear optical (NLO) properties and molecular docking analyses, revealing potential anticancer activities through interactions near the colchicine binding site of tubulin. This suggests that derivatives of this compound could contribute to the inhibition of tubulin polymerization, a promising avenue for anticancer drug development Jayarajan et al., 2019.
Biosynthesis of Capuramycin-type Antibiotics
The study by Cai et al. (2015) on the biosynthesis of capuramycin-type antibiotics unveils the enzymatic processes involved in forming a uridine-5′-carboxamide core, integral to several nucleoside antibiotics. This research provides insights into the biosynthetic pathways of complex natural products and underscores the potential of utilizing cyclobutanecarboxamide derivatives in the discovery and development of new antibiotics Cai et al., 2015.
Enaminone Derivatives for Heterocycle Synthesis
Research on α-amino acid-derived enaminones by Grošelj et al. (2013) points to novel methods for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the utility of compounds related to this compound in generating functionalized heterocycles. This highlights their role in constructing complex molecules with potential applications in pharmaceuticals and organic materials Grošelj et al., 2013.
Catalytic Enantioselective Cycloadditions
The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, as discussed by Narayan et al. (2014), represent a significant application in synthesizing complex molecules with multiple stereocenters. Such methodologies could potentially be enhanced by leveraging the unique structural features of this compound derivatives, further broadening the scope of enantioselective synthesis in medicinal chemistry and drug discovery Narayan et al., 2014.
Propriétés
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-7(5-10-8)11-9(13)6-2-1-3-6/h6-7H,1-5H2,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSDMWWHMNJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)
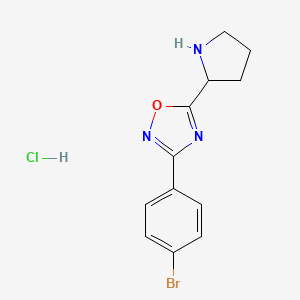

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

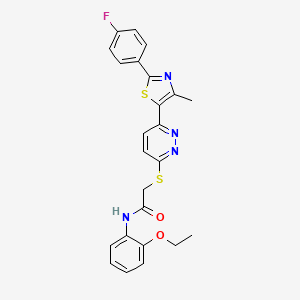
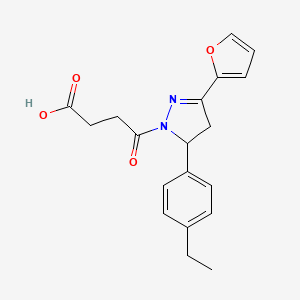
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)

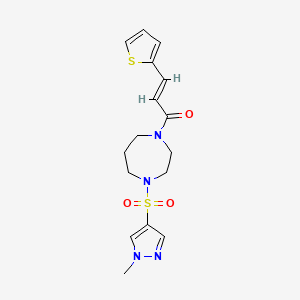
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
